(R)-tert-Butyl azepan-4-ylcarbamate
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Overview
Description
®-tert-Butyl azepan-4-ylcarbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl azepan-4-ylcarbamate typically involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Azepane + tert-Butyl chloroformate → ®-tert-Butyl azepan-4-ylcarbamate
- Reaction Conditions : Anhydrous conditions, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl azepan-4-ylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-tert-Butyl azepan-4-ylcarbamate can undergo various chemical reactions, including:
- Oxidation : The nitrogen atom in the azepane ring can be oxidized to form N-oxides.
- Reduction : The carbamate group can be reduced to form the corresponding amine.
- Substitution : The tert-butyl group can be substituted with other alkyl or aryl groups.
- Oxidation : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
- Reduction : Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
- Substitution : Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
- Oxidation : Formation of N-oxides.
- Reduction : Formation of primary amines.
- Substitution : Formation of substituted azepane derivatives.
Scientific Research Applications
®-tert-Butyl azepan-4-ylcarbamate has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of complex organic molecules.
- Biology : Employed in the study of enzyme inhibitors and receptor ligands.
- Medicine : Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl azepan-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds:
- tert-Butyl azepan-4-ylcarbamate : Lacks the ®-configuration, resulting in different stereochemical properties.
- tert-Butyl piperidin-4-ylcarbamate : Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
- tert-Butyl morpholin-4-ylcarbamate : Contains a morpholine ring, introducing an oxygen atom into the heterocycle.
Uniqueness: ®-tert-Butyl azepan-4-ylcarbamate is unique due to its ®-configuration, which imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. The seven-membered azepane ring also provides distinct conformational flexibility compared to six-membered rings like piperidine.
Properties
IUPAC Name |
tert-butyl N-[(4R)-azepan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUNZAWHSSBPU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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